N-(2-Cyano-4-oxo-4H-chromen-8-yl)-4-(4-phenylbutoxy)benzamide
Overview
Description
N-(2-Cyano-4-oxo-4H-chromen-8-yl)-4-(4-phenylbutoxy)benzamide is a useful research compound. Its molecular formula is C27H22N2O4 and its molecular weight is 438.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Novel Organic Ligands and Metal Complexes : A study by Myannik et al. (2018) discussed the synthesis of novel organic ligands related to the family of compounds including N-(2-Cyano-4-oxo-4H-chromen-8-yl)-4-(4-phenylbutoxy)benzamide, and their copper(II), cobalt(II), and nickel(II) complexes. These complexes were analyzed for their crystal structure, showcasing the potential of such compounds in the development of metal-organic frameworks or catalysts Myannik et al., 2018.
Crystal and Molecular Structure Analysis : Another study focused on the crystal structure determination of a similar compound, highlighting the importance of intermolecular hydrogen bonding and π-π interactions in stabilizing the crystal structure. Such analyses are crucial for understanding the material properties and designing molecules with desired physical characteristics Anuradha et al., 2012.
Biological Activity
Antimicrobial Activity : Research by El-Shaaer (2012) demonstrated the synthesis of benzopyrone derivatives, including those related to this compound, and evaluated their antimicrobial activities. Such studies are fundamental in the search for new antimicrobial agents El-Shaaer, 2012.
Anticancer Activity : Compounds structurally similar to this compound have been synthesized and tested for their anticancer activity. Studies such as those by Mahmoud et al. (2020) contribute to the identification of potential anticancer agents, highlighting the therapeutic applications of such compounds Mahmoud et al., 2020.
Antioxidant Activity : The antioxidant properties of coumarin derivatives have also been investigated. Research by Kadhum et al. (2011) into the antioxidant activity of new coumarin derivatives underscores the potential of these compounds in mitigating oxidative stress-related diseases Kadhum et al., 2011.
Properties
IUPAC Name |
N-(2-cyano-4-oxochromen-8-yl)-4-(4-phenylbutoxy)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O4/c28-18-22-17-25(30)23-10-6-11-24(26(23)33-22)29-27(31)20-12-14-21(15-13-20)32-16-5-4-9-19-7-2-1-3-8-19/h1-3,6-8,10-15,17H,4-5,9,16H2,(H,29,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMRPVKNZDBSIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3OC(=CC4=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432722 | |
Record name | N-(2-Cyano-4-oxo-4H-1-benzopyran-8-yl)-4-(4-phenylbutoxy)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136450-11-8 | |
Record name | N-(2-Cyano-4-oxo-4H-1-benzopyran-8-yl)-4-(4-phenylbutoxy)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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